methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a chloro group, a trifluoropropyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions.
Addition of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoropropylating agents.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce alcohols or dechlorinated compounds .
Scientific Research Applications
Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: Similar structure but different position of the carboxylate group.
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: Similar structure but different length of the trifluoroalkyl chain.
Uniqueness
Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoropropyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-chloro-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-16-7(15)6-5(9)4-13-14(6)3-2-8(10,11)12/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHPSPXODJVKHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CCC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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